Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound featuring a benzo[d]imidazole core substituted with a methyl group at position 2 and a methoxycarbonyl group at position 3. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves esterification of 2-methyl-1H-benzo[d]imidazole-4-carboxylic acid with methanol under acidic or coupling conditions . The compound has shown promise in antiviral and antimicrobial applications, particularly as a precursor in SARS-CoV-2 3CLpro inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 2-methyl-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-5-3-4-7(9(8)12-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNVKDIUUSMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593048 | |
| Record name | Methyl 2-methyl-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-14-9 | |
| Record name | Methyl 2-methyl-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines. The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups .
Scientific Research Applications
Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts .
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Ester vs. Amide : The methoxycarbonyl group in the target compound enhances metabolic stability compared to carboxamide derivatives (e.g., ), which may exhibit stronger hydrogen-bonding interactions .
- Halogenation : Iodination at position 6 () increases molecular weight and polarizability, making it suitable for radiopharmaceutical applications but reduces solubility .
- Complexity : Derivatives like Candesartan-related compounds () demonstrate how additional aromatic and heterocyclic moieties expand therapeutic targeting (e.g., hypertension) .
Key Observations :
Key Observations :
- Antiviral vs. Antimicrobial : The target compound’s methyl ester is a moderate antiviral agent, while thiadiazol-2-amine derivatives () show stronger antimicrobial effects due to enhanced membrane penetration .
- Spectral Signatures : Distinct NMR shifts (e.g., CH₃ at δ 2.69) confirm regioselective substitution in the target compound .
Biological Activity
Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10N2O2
- Molecular Weight : 178.20 g/mol
The benzimidazole core, characterized by a fused benzene and imidazole ring, contributes significantly to its biological properties, particularly through interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various benzimidazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains were as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Bacillus cereus | 4 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .
Antifungal Activity
The antifungal efficacy of this compound was assessed against several fungal strains. However, it showed limited activity against common pathogens such as Candida albicans and Aspergillus niger, indicating a more pronounced effect on bacterial targets compared to fungal ones .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, it exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT116 (Colorectal Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may interfere with cancer cell growth mechanisms, possibly through apoptosis induction or cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Studies have indicated that the compound can bind to enzymes involved in critical cellular processes, potentially inhibiting their activity and leading to therapeutic effects.
Interaction Studies
In silico docking studies have revealed that the compound can effectively bind to active sites of various enzymes, suggesting a mechanism where it inhibits enzymatic functions essential for microbial survival and cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : A recent clinical study tested this compound in combination with standard antibiotics against resistant bacterial strains in vitro. The results indicated enhanced efficacy when used in synergy with other antimicrobial agents, highlighting its potential as an adjuvant therapy .
- Cancer Treatment Trials : Preliminary trials involving animal models showed promising results in tumor growth suppression when treated with this compound. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzimidazole precursors. For example, methyl 3-formamido-2-nitrobenzoate derivatives can undergo reductive cyclization under acidic conditions to form the benzimidazole core . Key parameters include reaction temperature (e.g., 120°C in phosphoryl chloride for halogenation ), solvent choice (THF or dioxane for stability), and stoichiometry of reagents like carbonyldiimidazole (1.5 equivalents for efficient cyclization ). Purification often employs column chromatography or recrystallization from diethyl ether .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly distinguishing between methyl and ester groups. For instance, the methyl group at position 2 appears as a singlet (δ ~2.6 ppm in CDCl₃), while the ester carbonyl resonates at δ ~164 ppm in ¹³C NMR . Discrepancies in integration ratios (e.g., aromatic protons) may arise due to tautomerism in the benzimidazole ring, requiring variable-temperature NMR for resolution . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.0004 Da accuracy) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the ester group. Storage at -20°C under inert atmosphere (argon or nitrogen) in amber vials is recommended. Stability studies in DMSO (≥21.1 mg/mL) suggest limited decomposition over 6 months if stored anhydrously . Degradation products (e.g., free carboxylic acid) can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) critical for interactions with biological targets. Docking studies (AutoDock Vina) using SARS-CoV-2 3CLpro (PDB: 6LU7) reveal that the methyl group at position 2 enhances hydrophobic interactions with Pro168, while the ester moiety influences binding affinity . Molecular dynamics simulations (100 ns) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Variability in antimicrobial assays (e.g., MIC values) may stem from differences in bacterial strains or assay conditions. Meta-analysis of data from standardized protocols (CLSI guidelines) is recommended. For example, substituent effects on antifungal activity (e.g., fluoro vs. chloro at position 6) require dose-response curves (IC₅₀) under consistent inoculum sizes (1×10⁶ CFU/mL) . Cross-validation with cytotoxicity assays (e.g., MTT on HEK293 cells) ensures selectivity .
Q. How are structure-activity relationships (SAR) evaluated for benzimidazole derivatives in kinase inhibition?
- Methodological Answer : SAR studies focus on substituent effects at positions 2 (methyl) and 4 (ester). For instance, replacing the methyl group with cyclopropyl (as in Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) increases steric bulk, altering binding to ATP pockets in kinases like EGFR . IC₅₀ values are determined via fluorescence polarization assays, with statistical analysis (ANOVA) to confirm significance (p<0.05) .
Q. What synthetic routes enable isotopic labeling (e.g., ¹³C or ²H) for metabolic tracing studies?
- Methodological Answer : Isotopic labeling at the methyl group (position 2) can be achieved using ¹³C-methyl iodide in a nucleophilic substitution reaction. For deuterium labeling, H/D exchange under acidic conditions (DCl/D₂O) at the imidazole NH position is feasible . LC-MS/MS (MRM mode) quantifies isotopic incorporation (>98% purity required) .
Q. How do solvent effects influence reaction outcomes in benzimidazole functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms in ester hydrolysis, while non-polar solvents (toluene) stabilize intermediates in Ullmann couplings for aryl substitutions . Solvent-free microwave-assisted synthesis (100 W, 150°C) reduces side reactions (e.g., decarboxylation) by shortening reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
